4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 946321-63-7
VCID: VC11964415
InChI: InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
SMILES: CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

CAS No.: 946321-63-7

Cat. No.: VC11964415

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - 946321-63-7

Specification

CAS No. 946321-63-7
Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
IUPAC Name 4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Standard InChI Key JMGJWNXCFNDYOR-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Canonical SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Introduction

Synthesis

The synthesis of such compounds typically involves:

  • Amide Bond Formation: Reacting an amine (e.g., 1-propanoyl-tetrahydroquinoline derivative) with an acyl chloride or carboxylic acid derivative (e.g., 4-methylbenzoic acid).

  • Catalysts and Conditions: Employing coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine) to facilitate bond formation.

  • Purification: Using recrystallization or column chromatography to isolate the pure compound.

Characterization Techniques

To confirm the structure and purity of the compound, researchers use:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To detect characteristic amide (C=O) stretching vibrations (~1650 cm⁻¹).

  • Elemental Analysis: To verify the molecular formula.

Potential Applications

Compounds with similar structures are often explored for:

  • Pharmacological Activity:

    • Antimicrobial or antiproliferative properties due to their ability to interact with biological targets.

    • Potential as enzyme inhibitors or receptor modulators.

  • Material Science:

    • Use as intermediates in organic synthesis or as ligands in coordination chemistry.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC20_{20}H22_{22}N2_{2}O2_{2}
Molecular Weight~322 g/mol
Melting PointTBD (dependent on synthesis conditions)
SolubilitySoluble in organic solvents like DMSO
IR Absorption Peaks~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (NH stretch)
Biological ActivityHypothetical antimicrobial/anticancer potential

Future Research Directions

To fully understand this compound's potential:

  • Conduct computational studies (e.g., molecular docking) to predict its interaction with biological targets.

  • Evaluate its pharmacokinetics and toxicity profiles using in vitro and in vivo models.

  • Investigate derivatives by modifying substituents to optimize activity.

If more specific details about this compound become available, further tailored insights can be provided.

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